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molecular formula C5H10N2O6P2 B8413362 2-(Pyrazol-1-yl)ethane-1,1-diphosphonic acid

2-(Pyrazol-1-yl)ethane-1,1-diphosphonic acid

Cat. No. B8413362
M. Wt: 256.09 g/mol
InChI Key: UUGUSMHQBIUYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04939130

Procedure details

The procedure of Example 9 is repeated, starting from tetraethyl 2-(pyrazol-1-yl)ethane-1,1-diphosphonate and tetraethyl 2-(imidazol-1-yl)ethane-1,1-diphosphonate. Treatment with trimethylbromosilane and working up with aqueous methanol gives 2-(pyrazol-1-yl)ethane-1,1-diphosphonic acid, m.p. 227° C. (dec.), and 2-(imidazol-1-yl)ethane-1,1-diphosphonic acid, m.p. 255° C. (dec.).
Name
tetraethyl 2-(pyrazol-1-yl)ethane-1,1-diphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetraethyl 2-(imidazol-1-yl)ethane-1,1-diphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH:7]([P:16]([O:21]CC)(=[O:20])[O:17]CC)[P:8]([O:13]CC)(=[O:12])[O:9]CC)[CH:5]=[CH:4][CH:3]=[N:2]1.[N:24]1([CH2:29][CH:30]([P:39]([O:44]CC)(=[O:43])[O:40]CC)[P:31]([O:36]CC)(=[O:35])[O:32]CC)[CH:28]=[CH:27][N:26]=[CH:25]1.C[Si](C)(C)Br>CO>[N:1]1([CH2:6][CH:7]([P:8]([OH:13])(=[O:9])[OH:12])[P:16]([OH:20])(=[O:17])[OH:21])[CH:5]=[CH:4][CH:3]=[N:2]1.[N:24]1([CH2:29][CH:30]([P:31]([OH:36])(=[O:32])[OH:35])[P:39]([OH:43])(=[O:40])[OH:44])[CH:28]=[CH:27][N:26]=[CH:25]1

Inputs

Step One
Name
tetraethyl 2-(pyrazol-1-yl)ethane-1,1-diphosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CC=C1)CC(P(OCC)(=O)OCC)P(OCC)(=O)OCC
Step Two
Name
tetraethyl 2-(imidazol-1-yl)ethane-1,1-diphosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)CC(P(OCC)(=O)OCC)P(OCC)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Br)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)CC(P(O)(=O)O)P(O)(=O)O
Name
Type
product
Smiles
N1(C=NC=C1)CC(P(O)(=O)O)P(O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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